

Spectroscopic Profile of 1H-Indazol-7-ol: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indazol-7-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1H-Indazol-7-ol**. Due to the limited availability of direct experimental spectra in publicly accessible databases, the nuclear magnetic resonance (NMR) and mass spectrometry data presented herein are predicted based on established principles and spectral data of analogous compounds. The infrared (IR) spectroscopy data is based on general characteristic vibrational frequencies. This document also outlines detailed, generalized experimental protocols for obtaining such spectroscopic data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1H-Indazol-7-ol**. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1H-Indazol-7-ol

Chemical Shift (δ , ppm)	Multiplicity	Integration	Provisional Assignment
~12.5	br s	1H	N1-H
~9.8	br s	1H	O7-H
~7.9	d	1H	H-3
~7.5	d	1H	H-4
~7.0	t	1H	H-5
~6.8	d	1H	H-6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Indazol-7-ol

Chemical Shift (δ , ppm)	Provisional Assignment
~150	C-7
~140	C-7a
~135	C-3
~128	C-5
~122	C-3a
~115	C-4
~110	C-6

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1H-Indazol-7-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyl)
3200-3000	Medium	N-H stretch (indazole)
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Medium-Strong	C=C aromatic ring stretch
1500-1400	Medium-Strong	C=N stretch
1300-1200	Strong	C-O stretch (phenol)

Table 4: Predicted Mass Spectrometry Data for 1H-Indazol-7-ol

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
105	~60	[M-HCN-H] ⁺
78	~40	[C ₆ H ₆] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **1H-Indazol-7-ol** is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[1] The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of **1H-Indazol-7-ol** is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet

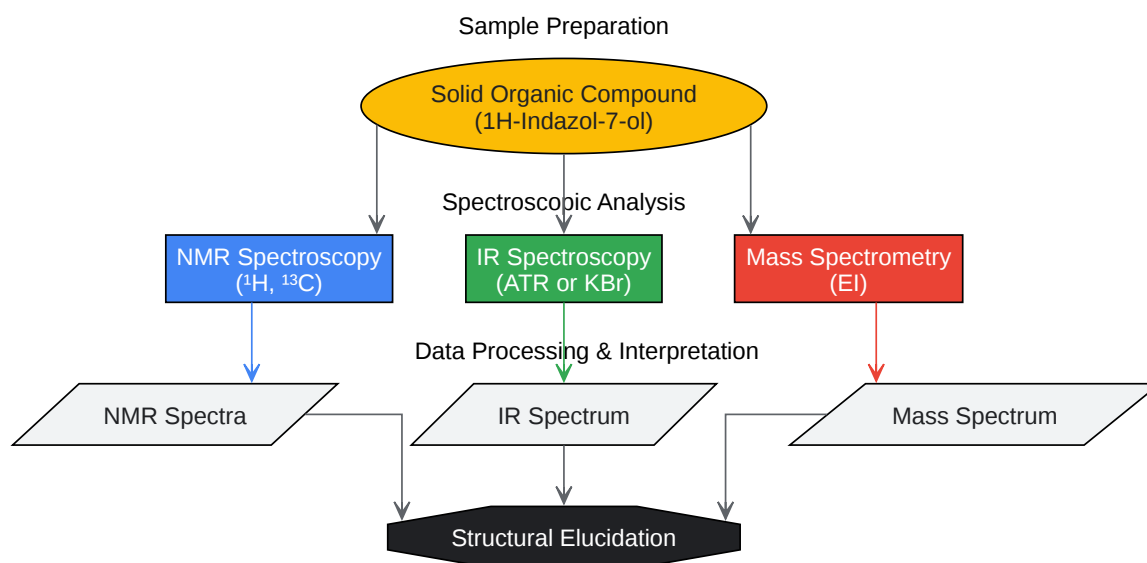
method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **1H-Indazol-7-ol**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
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